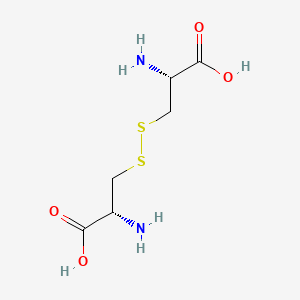

L-cystine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Structure and Function

- Cystine forms disulfide bridges between two cysteine molecules. These bridges contribute significantly to the three-dimensional structure and stability of proteins [National Institutes of Health (.gov)]. Disruption of these bridges can lead to protein unfolding and loss of function.)

Enzyme Activity

- The thiol group (SH) of cysteine is crucial for the catalytic activity of many enzymes. This group participates in various chemical reactions within cells [National Center for Biotechnology Information (.gov)]. Understanding how cystine interacts with other molecules can aid in designing drugs that target specific enzymes.)

Antioxidant Defense

- Cystine is a precursor to cysteine, which plays a role in the body's antioxidant defense system. Cysteine helps regenerate glutathione, a vital antioxidant that protects cells from damage caused by free radicals [ScienceDirect]. Research on cystine's role in antioxidant pathways may offer insights into aging and age-related diseases.Source: ScienceDirect, "Cysteine in Physiological Conditions and Its Role in Diseases":

Hair and Skin Research

- Cystine is a building block of keratin, a protein that forms hair, skin, and nails. Scientists are studying how cystine levels might influence hair growth and skin health [National Institutes of Health (.gov)]. Research in this area may inform the development of treatments for hair loss and skin conditions.)

L-cystine is a naturally occurring amino acid and a dimer of L-cysteine, formed through the oxidation of two L-cysteine molecules. Its chemical formula is , and it is characterized by the presence of a disulfide bond, which plays a crucial role in protein structure and function. As a white crystalline solid, L-cystine is poorly soluble in water but is soluble in alkaline solutions. The compound serves as an essential component in various biological processes, particularly in the formation of disulfide bonds that stabilize protein structures .

In proteins, cystine residues participate in the formation of disulfide bridges. These bridges create cross-links between different parts of the polypeptide chain, contributing to the protein's final three-dimensional structure. This folded structure is essential for proper protein function. Additionally, disulfide bridges can influence protein activity by regulating the accessibility of binding sites or introducing conformational changes [].

In biological systems, L-cystine can be reduced back to L-cysteine under reductive conditions, typically facilitated by thiols such as mercaptoethanol or dithiothreitol:

Additionally, L-cystine can react with formaldehyde to yield thiazolidine derivatives without racemization .

L-cystine plays a vital role in cellular processes due to its involvement in the formation of disulfide bonds within proteins. These bonds are crucial for maintaining the three-dimensional structure of proteins, enhancing their stability and functionality. In the context of cellular metabolism, L-cystine serves as a substrate for the cystine-glutamate antiporter, facilitating its transport into cells where it can be reduced to L-cysteine. This process is particularly important for maintaining cellular redox balance and protecting against oxidative stress .

Furthermore, elevated levels of L-cystine in urine can indicate metabolic disorders such as cystinuria, where there is a defect in amino acid reabsorption .

L-cystine can be synthesized through various methods:

- Oxidation of L-Cysteine: The most common method involves oxidizing two molecules of L-cysteine using oxidizing agents such as hydrogen peroxide or iodine.

- Chemical Synthesis: Laboratory synthesis may also include reactions with formaldehyde or other reagents that facilitate the formation of disulfide bonds.

- Biological Synthesis: In living organisms, L-cystine is produced from L-cysteine through enzymatic reactions that involve specific oxidases .

L-cystine has various applications across multiple fields:

- Nutritional Supplements: It is often marketed for its potential health benefits, including skin health and antioxidant properties.

- Pharmaceuticals: Used in formulations aimed at treating conditions related to oxidative stress and cysteine deficiencies.

- Cosmetics: Incorporated into skincare products for its purported anti-aging effects due to its role in collagen synthesis .

Research has demonstrated that L-cystine interacts with various compounds and biological systems:

- Antioxidant Activity: It exhibits antioxidant properties by participating in redox reactions that help mitigate oxidative damage.

- Transport Mechanisms: Studies indicate that L-cystine's transport into cells occurs via specific antiport systems that exchange it for glutamate .

- Therapeutic Potential: Investigations into its role in hearing restoration have shown promise, particularly concerning mutations affecting the TMC1 protein involved in auditory signaling .

L-cystine shares structural and functional similarities with several other sulfur-containing amino acids. Below are some comparable compounds:

| Compound | Structure/Properties | Unique Features |

|---|---|---|

| L-Cysteine | Monomer form; contains a thiol group | More reactive than L-cystine; involved in direct redox reactions |

| Methionine | Contains a thioether group; essential amino acid | Cannot form disulfide bonds; involved in methylation reactions |

| Homocysteine | Intermediate in cysteine biosynthesis; contains sulfur | Associated with cardiovascular diseases when elevated |

| Cysteic Acid | Oxidation product of cysteine; contains sulfonic acid | More polar and soluble than cysteine and cystine |

L-cystine's uniqueness lies in its stable disulfide bond formation, which is critical for protein structure stabilization compared to other compounds like L-cysteine that are more reactive and versatile .

L-Cystine is an organic compound with the molecular formula C₆H₁₂N₂O₄S₂ and a molecular weight of 240.292 g/mol. Structurally, it consists of two L-cysteine molecules covalently linked by a disulfide bond (S–S) between their thiol (-SH) groups. This dimerization occurs via oxidation under physiological or in vitro conditions, forming a chiral molecule with R,R stereochemistry.

Key Chemical Properties

L-Cystine’s structure includes two carboxylic acid groups, two amino groups, and a disulfide bridge, which governs its reactivity and stability. The disulfide bond is redox-active, enabling its reduction to cysteine under specific conditions.

Historical Discovery and Significance

L-Cystine’s discovery traces back to the early 19th century, with key milestones shaping its biochemical understanding:

Wollaston’s isolation of cystine from urinary stones marked its recognition as a distinct compound, while Baumann’s work resolved its relationship to cysteine. These findings laid the groundwork for understanding sulfur-containing amino acids in biochemistry.

Overview of Biological and Chemical Relevance

L-Cystine serves multifaceted roles in biochemistry and material science:

Biological Roles

- Protein Structure: Disulfide bonds in cystine stabilize tertiary and quaternary protein structures, critical for enzymes (e.g., thioredoxin), hormones (e.g., oxytocin), and structural proteins (e.g., keratin).

- Redox Regulation: The S–S bond participates in electron transfer reactions, enabling antioxidant defense and signal transduction.

- Nutritional Source: Found in eggs, dairy, and meat, cystine contributes to dietary sulfur intake, supporting protein synthesis and wound healing.

Chemical Applications

| Application | Use Case | Source |

|---|---|---|

| Cell Culture Media | Supplements for CHO and hybridoma cells | |

| Peptide Synthesis | Disulfide bond formation in biologics | |

| Food Processing | Dough strengthener in baking |

In biomanufacturing, L-cystine is added to serum-free media to maintain redox balance and prevent cysteine oxidation. Its insolubility in water necessitates careful formulation to avoid precipitation.

The oxidation of L-cysteine to L-cystine represents a fundamental biochemical transformation that occurs through the formation of a disulfide bond between two cysteine molecules. This process can be represented by the following chemical equation:

2 HO₂CCH(NH₂)CH₂SH + 0.5 O₂ → (HO₂CCH(NH₂)CH₂S)₂ + H₂O

L-cystine formation occurs through multiple mechanistic pathways depending on the cellular environment and specific oxidative conditions [1] [2]. The oxidation process involves the conversion of the thiol group (-SH) to a disulfide bond (-S-S-), representing a change in the oxidation state of sulfur from -2 to -1 [2] [3].

Non-enzymatic Oxidation Mechanisms

Non-enzymatic oxidation of L-cysteine to L-cystine can proceed through several pathways. In the presence of molecular oxygen, cysteine readily undergoes spontaneous oxidation, particularly under alkaline conditions where the thiol group becomes deprotonated to the more reactive thiolate form [4] [5]. The reaction follows a radical mechanism involving the formation of thiyl radicals as intermediates [4] [6].

The process begins with the deprotonation of the cysteine thiol group, which has a pKa typically close to physiological pH, making the thiolate form accessible under cellular conditions [4] [5]. One-electron oxidation reactions lead to thiyl radical formation, while two-electron oxidation reactions produce sulfenic acids as intermediates [4] [5]. These sulfenic acids are typically short-lived and rapidly condense with another thiol group to form the stable disulfide bond characteristic of L-cystine [4] [7].

Cellular Environment and Oxidation

The cellular environment significantly influences the oxidation of L-cysteine to L-cystine. In the cytosol, the reducing environment maintained by high concentrations of glutathione (1-10 millimolar) favors the reduced cysteine form over the oxidized cystine form [8] [3]. The redox potential of the cysteine/cystine couple in the cytosol ranges from -140 to -160 millivolts, while the glutathione system maintains a more negative potential of -230 to -250 millivolts [8] [9].

However, in extracellular environments, the redox potential becomes more oxidizing (approximately -80 millivolts), favoring cystine formation [8] [10]. This difference in redox potentials between intracellular and extracellular environments creates a gradient that influences cysteine/cystine homeostasis and transport across cellular membranes [10] [9].

Membrane-Associated Oxidation Systems

Specialized membrane-associated systems can catalyze the oxidation of L-cysteine to L-cystine. Studies with Chlorella fusca membrane fractions demonstrated the presence of a thiol-oxidation system specific for cysteine oxidation [11]. This system exhibited optimal activity at pH 8.0-8.5 and demonstrated specificity for D- and L-cysteine, with homocysteine and cysteamine oxidized at approximately half the rate [11].

The membrane-associated oxidation system achieved rates of 200 micromoles of cysteine oxidized per milligram of chlorophyll per hour, with a stoichiometry of four sulfhydryl groups oxidized for each molecule of oxygen consumed [11]. This system was not inhibited by mitochondrial or chloroplast electron-transport inhibitors but was sensitive to metal chelators and specific inhibitors, suggesting a distinct oxidative mechanism [11].

Enzymatic Mechanisms Involved

Cysteine Dioxygenase: Primary Enzymatic Oxidation

Cysteine dioxygenase represents the most significant enzymatic system for cysteine oxidation, although it produces cysteine sulfinic acid rather than L-cystine directly [12] [13] [14]. This non-heme iron metalloenzyme catalyzes the incorporation of both atoms of molecular oxygen into the thiol group of L-cysteine, producing cysteine sulfinic acid as the primary product [12] [15] [14].

The enzyme contains a unique structural feature: a covalent crosslink between Cys93 and Tyr157 that is essential for optimal catalytic activity [12] [13] [14]. Studies demonstrate that the crosslinked form of cysteine dioxygenase exhibits approximately five-fold higher catalytic efficiency (kcat/Km) compared to the non-crosslinked form [12] [15]. The crosslinked enzyme exists primarily in the Fe³⁺ oxidation state, while the non-crosslinked form contains Fe²⁺ [12] [15].

The proposed mechanism involves substrate coordination to the iron center, followed by oxygen binding and activation [13]. Unlike most non-heme iron dioxygenases that utilize a 2-His-1-carboxylate facial triad, cysteine dioxygenase employs a His₃ facial triad coordination geometry [13] [14] [16]. This unique coordination environment influences oxygen activation and substrate oxidation processes [13] [16].

The reaction mechanism likely proceeds through a multi-state reactivity pattern involving singlet, triplet, and quintet spin states [17]. Initial oxygen binding occurs in a singlet spin state, followed by state crossing to the quintet spin state, leading to the formation of an iron-peroxo intermediate that ultimately transfers oxygen atoms to the substrate [17].

Protein Disulfide Isomerase: Disulfide Bond Formation and Rearrangement

Protein disulfide isomerase plays a crucial role in the formation and rearrangement of disulfide bonds, including those found in L-cystine [18] [19] [20]. This enzyme, located primarily in the endoplasmic reticulum, catalyzes the formation, reduction, and isomerization of disulfide bonds between cysteine residues [18] [20] [21].

The enzyme contains two redox-active domains, each with the canonical CGHC motif characteristic of the thioredoxin family [20] [22]. The mechanism involves the formation of mixed disulfide intermediates between the enzyme and substrate, followed by resolution to form the final disulfide product [18] [22].

In the context of L-cystine formation, protein disulfide isomerase can facilitate the oxidative folding of proteins containing multiple cysteine residues, ensuring proper disulfide bond formation [19] [21]. The enzyme can catalyze both the initial formation of disulfide bonds from free cysteine residues and the rearrangement of incorrectly formed disulfides to achieve the native configuration [19] [23].

Formylglycine-Generating Enzyme: Specialized Cysteine Oxidation

The formylglycine-generating enzyme represents a specialized copper-dependent enzyme that catalyzes the selective oxidation of peptidyl-cysteine residues [24]. This enzyme utilizes a linear bis-thiolate Cu(I) site that, upon substrate binding, forms a trigonal planar tris-thiolate Cu(I) structure capable of activating molecular oxygen [24].

The mechanism involves hydrogen atom abstraction from the Cβ-H bond of the cysteine substrate by a reactive Cu(II)-O₂⁻ species, forming a Cu(I)-OOH intermediate bound to a peptidyl-thioaldehyde [24]. This intermediate subsequently oxidizes one of the protein-derived cysteine residues to a sulfenate that coordinates to the copper center in an end-on manner [24].

Thioredoxin System: Regulation of Cysteine Oxidation

The thioredoxin system, consisting of thioredoxin and thioredoxin reductase, plays a dual role in cysteine oxidation processes [25] [26] [27]. Under normal conditions, thioredoxin functions as an electron donor, reducing oxidized cysteine residues and maintaining proteins in their reduced state [26] [28].

However, studies have revealed that in the absence of thioredoxin reductase, oxidized thioredoxin can act as a powerful oxidant, triggering widespread cysteine oxidation [25] [26]. Proteomic analysis demonstrated that cells lacking thioredoxin reductase exhibit oxidation of approximately 30% of all cysteine-containing peptides, with this oxidation being dependent on the presence of thioredoxins [26].

The mechanism involves the accumulation of oxidized thioredoxin in the absence of its reductase, transforming the natural electron donor into an oxidizing agent [26] [29]. This finding highlights the importance of the complete thioredoxin system in maintaining cysteine redox homeostasis and suggests that disruption of this system can lead to extensive cysteine oxidation [26] [30].

Role in Cellular Redox Homeostasis

Cysteine/Cystine as a Redox Signaling Node

The cysteine/cystine redox couple functions as a critical signaling node in cellular redox homeostasis, operating at a redox potential that is distinct from other major cellular redox systems [9] [31]. With a steady-state redox potential of approximately -145 millivolts, the cysteine/cystine couple is sufficiently oxidized relative to the glutathione/glutathione disulfide (-250 millivolts) and thioredoxin (-280 millivolts) systems to function as an oxidant in redox switching processes [9].

This positioning allows the cysteine/cystine couple to provide a mechanism for protein oxidation without requiring direct involvement of more potent oxidants [9]. The system can selectively oxidize specific protein thiols through differential interactions with various thiol/disulfide couples, enabling sophisticated regulation of metabolic and signaling functions [9] [31].

Integration with Glutathione Homeostasis

L-cystine formation and metabolism are intimately connected with glutathione homeostasis, as cysteine serves as the rate-limiting substrate for glutathione synthesis [8] [32] [33]. The availability of cysteine directly influences cellular glutathione concentrations, which in turn affects the overall redox state of the cell [32] [33].

Studies demonstrate that severe cysteine deficiency can cause marked oxidation of the glutathione/glutathione disulfide redox state, with changes exceeding 80 millivolts [32]. This oxidation is sufficient to cause greater than 100-fold changes in the reduced/oxidized ratio of redox-sensitive dithiol/disulfide motifs in proteins [32].

The rapid recovery of glutathione redox state upon cysteine or cystine addition (within 4 hours) while glutathione concentrations continue to increase over 12 hours suggests that redox homeostasis is prioritized over absolute glutathione levels [32]. This response pattern indicates that cells maintain sophisticated mechanisms for integrating cysteine availability with glutathione-mediated redox signaling [32] [33].

Mitochondrial Redox Regulation

Cysteine-mediated redox signaling plays essential roles in mitochondrial redox homeostasis [34]. Mitochondria are critical mediators of cellular redox balance due to their role in generating and dissipating reactive oxygen and nitrogen species [34]. Modulations in reactive oxygen species levels within mitochondria are often reflected through oxidation of highly redox-sensitive cysteine residues [34].

Oxidation of functional cysteines on mitochondrial proteins serves to modulate protein activity, localization, and complex formation in response to cellular stress [34]. This regulation controls critical processes including oxidative phosphorylation, apoptosis, and redox signaling cascades [34].

The cysteine/cystine system in mitochondria operates under different redox conditions compared to the cytosol, with the mitochondrial environment being more oxidizing to support specific protein folding and assembly processes [34]. This compartmentalization allows for specialized redox regulation within different cellular organelles [34].

Plasma and Extracellular Redox Control

The extracellular cysteine/cystine redox state serves as an important indicator of systemic redox status and cardiovascular health [10]. Studies have established strong associations between oxidation of the plasma cysteine/cystine redox potential and risk factors for cardiovascular disease, including aging, smoking, obesity, and alcohol abuse [10].

The extracellular redox environment is more oxidizing than the intracellular environment, with cystine typically being the predominant form [8] [10]. This gradient creates driving forces for redox-dependent transport processes and influences the redox state of cell surface proteins involved in signaling and adhesion [10].

Research demonstrates that extracellular cysteine/cystine redox state can control cardiovascular disease progression through proinflammatory signaling pathways [10]. This signaling involves cell surface protein redox modifications, mitochondrial oxidation, nuclear factor-κB activation, and elevated expression of genes involved in monocyte recruitment to endothelial cells [10].

Redox Proteome Integration

The cysteine redoxome, defined as the composite of all redox-active cysteines, serves as an integrative system for monitoring and responding to cellular redox changes [31] [35]. Analysis of cysteine oxidation patterns can provide comprehensive information about the status of various redox modules throughout the cell, including specific types of reactive oxygen species, redox couples, and antioxidant systems [31].

Cysteine residues in proteins can provide multiple levels of regulation, with different family members being spatially localized to distinct organelles and exhibiting distinct redox sensitivities [31]. This distribution allows for compartment-specific redox sensing and response mechanisms [31] [35].

The selectivity of cysteine oxidation depends on multiple factors including proximity to reactive oxygen species sources, acid dissociation constants (pKa values), solvent accessibility, and protein-protein interactions [35]. These factors create a hierarchical system of redox responsiveness that enables cells to mount appropriate responses to different types and intensities of oxidative stress [31] [35].

Interconversion with Related Sulfur-Containing Amino Acids

Transsulfuration Pathway: Homocysteine to Cysteine Conversion

The transsulfuration pathway represents the primary route for interconversion between sulfur-containing amino acids, specifically facilitating the conversion of homocysteine to cysteine [36] [37] [38]. This pathway consists of two sequential enzymatic reactions catalyzed by pyridoxal 5'-phosphate-dependent enzymes: cystathionine β-synthase and cystathionine γ-lyase [36] [39].

Cystathionine β-synthase catalyzes the condensation of homocysteine and serine to form cystathionine, while cystathionine γ-lyase subsequently hydrolyzes cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia [36] [40] [39]. This pathway provides approximately 50% of the cysteine needed for hepatic glutathione synthesis and serves as a critical mechanism for methionine and homocysteine catabolism [36] [38].

The regulation of transsulfuration occurs at multiple levels, including stimulation of cystathionine β-synthase and inhibition of methylenetetrahydrofolate reductase in response to changes in S-adenosylmethionine levels [36] [38]. This regulatory mechanism promotes homocysteine degradation when methionine availability is high, thereby preventing homocysteine accumulation [36] [41].

Cystathionine γ-Lyase: Enzymatic Characteristics and Regulation

Cystathionine γ-lyase represents the final enzyme in the reverse transsulfuration pathway, catalyzing the α,γ-elimination reaction that breaks down cystathionine into cysteine, α-ketobutyrate, and ammonia [40] [42] [43]. The enzyme utilizes pyridoxal 5'-phosphate as a cofactor and can accommodate multiple substrates beyond cystathionine [42] [43].

Studies demonstrate that cystathionine γ-lyase exhibits high γ-lyase activity toward cystathionine and β-lyase activity toward L-cystine, producing L-cysteine persulfide from the latter substrate [42]. The enzyme can also generate hydrogen sulfide from either cysteine or homocysteine, contributing to gasotransmitter signaling pathways [42] [44].

Developmental regulation of cystathionine γ-lyase activity occurs primarily at the post-transcriptional level [45] [46]. Human studies reveal that while messenger ribonucleic acid expression for both enzyme isoforms begins from the 19th gestational week, enzymatic activity is only detectable in adult liver tissue [45]. This developmental pattern suggests sophisticated regulatory mechanisms controlling enzyme maturation and activation [45] [46].

Forward Transsulfuration: Bacterial Cysteine to Methionine Conversion

The forward transsulfuration pathway, present in several bacterial species including Escherichia coli and Bacillus subtilis, facilitates the conversion of cysteine to methionine through cystathionine intermediates [39] [47]. This pathway involves cystathionine γ-synthase and cystathionine β-lyase enzymes that transfer the thiol group from cysteine to homoserine derivatives [39] [47].

In Bacillus subtilis, the forward pathway requires the sequential action of cystathionine β-synthase (MetI) and two cystathionine β-lyases (MetC and PatB) to convert cysteine into homocysteine [47]. The resulting homocysteine can then be methylated to methionine by methionine synthase, completing the conversion process [47].

The expression of forward transsulfuration genes is regulated by sulfur availability, with high expression observed in the presence of methionine and reduced expression when sulfate or cysteine are available [47]. This regulatory pattern reflects the pathway's role in sulfur metabolism and methionine biosynthesis under conditions of sulfur limitation [47].

Direct Cysteine Biosynthesis Pathways

Direct cysteine biosynthesis occurs through the condensation of serine derivatives with sulfide, catalyzed by O-acetylserine sulfhydrylase enzymes [48] [49] [50]. In bacteria such as Escherichia coli, this pathway involves two sequential steps: serine acetyltransferase converts serine to O-acetyl-L-serine, followed by O-acetylserine sulfhydrylase incorporation of sulfur to form L-cysteine [48] [49] [51].

The pathway is subject to strong feedback inhibition by the final product, cysteine, ensuring that production is tightly regulated according to cellular needs [51]. Additionally, both cysteine synthase isozymes are under positive transcriptional control by the cysteine-responsive transcription factor CysB [51].

Alternative cysteine biosynthesis pathways exist in various organisms, including synthesis from 3-mercaptopyruvate through transamination reactions and reduction of cystine by glutathione-cystine transhydrogenase [52]. These alternative pathways provide flexibility in cysteine production under different metabolic conditions [52].

Cysteine Catabolism and Sulfur Metabolism Integration

Cysteine catabolism proceeds through multiple pathways that determine the ultimate fate of sulfur atoms derived from methionine and homocysteine [36] [37]. The oxidative pathway, initiated by cysteine dioxygenase, leads to taurine and sulfate production in approximately a 2:1 ratio [36] [37].

Non-oxidative catabolism involves several desulfuration reactions that release sulfur in reduced oxidation states, generating sulfane sulfur or hydrogen sulfide that can be further oxidized to sulfate [36] [37]. These reactions are catalyzed by alternate activities of cystathionine β-synthase and cystathionine γ-lyase [36] [44].

The balance between oxidative and non-oxidative cysteine catabolism is influenced by cysteine dioxygenase activity, which responds to dietary protein levels [36] [37]. When cysteine is deficient, desulfuration reactions predominate, while oxidative catabolism dominates when cysteine is in excess [36]. This regulatory mechanism ensures appropriate sulfur metabolism under varying nutritional conditions [36] [37].

Metabolic Integration and Physiological Significance

The interconversion pathways for sulfur-containing amino acids create an integrated network that responds to nutritional status, oxidative stress, and metabolic demands [38] [41]. This network connects methionine metabolism, cysteine biosynthesis and catabolism, glutathione synthesis, and hydrogen sulfide production into a coordinated system [38] [41].

The physiological significance of these interconversion pathways extends beyond simple amino acid metabolism to include roles in epigenetic regulation, detoxification, and redox signaling [38] [41]. S-adenosylmethionine produced during methionine metabolism serves as the primary methyl donor for DNA and protein methylation reactions [38].

Purity

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-5.08 (LogP)

-5.08

Appearance

Melting Point

Storage

UNII

06681CV9GH

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 5 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Not considered one of the 20 amino acids, Cystine is a sulfur-containing derivative obtained from oxidation of cysteine amino acid thiol side chains. It functions as an antioxidant and protects tissues against radiation and pollution, slowing the aging process. It also aids protein synthesis. Cystine is abundant in many proteins of skeletal tissues and skin, and found in insulin and digestive enzymes chromotrypsinogen A, papain, and trypsinogen. (NCI04)

Mechanism of Action

Pictograms

Irritant

Other CAS

349-46-2

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Gao M, Li L, Lu S, Liu Q, He H. Silver nanoparticles for the visual detection of lomefloxacin in the presence of cystine. Spectrochim Acta A Mol Biomol Spectrosc. 2018 May 21;205:72-78. doi: 10.1016/j.saa.2018.05.072. [Epub ahead of print] PubMed PMID: 30007902.

3: Kumari G, Wong KH, Serra A, Shin J, Yoon HS, Sze SK, Tam JP. Molecular diversity and function of jasmintides from Jasminum sambac. BMC Plant Biol. 2018 Jul 11;18(1):144. doi: 10.1186/s12870-018-1361-y. PubMed PMID: 29996766; PubMed Central PMCID: PMC6042386.

4: Zhao H, Roistacher DM, Helmann JD. Aspartate deficiency limits peptidoglycan synthesis and sensitizes cells to antibiotics targeting cell wall synthesis in Bacillus subtilis. Mol Microbiol. 2018 Jul 11. doi: 10.1111/mmi.14078. [Epub ahead of print] PubMed PMID: 29995990.

5: Alasmari F, Crotty Alexander LE, Drummond CA, Sari Y. A computerized exposure system for animal models to optimize nicotine delivery into the brain through inhalation of electronic cigarette vapors or cigarette smoke. Saudi Pharm J. 2018 Jul;26(5):622-628. doi: 10.1016/j.jsps.2018.02.031. Epub 2018 Feb 27. Review. PubMed PMID: 29989025; PubMed Central PMCID: PMC6035328.

6: Sun Y, Zheng Y, Wang C, Liu Y. Glutathione depletion induces ferroptosis, autophagy, and premature cell senescence in retinal pigment epithelial cells. Cell Death Dis. 2018 Jul 9;9(7):753. doi: 10.1038/s41419-018-0794-4. PubMed PMID: 29988039; PubMed Central PMCID: PMC6037763.

7: Inoue T, Watanabe M, Shimada S, Kinoshita H, Matsuda T. Successful Ultra-Minimally Invasive Endoscopic Intrarenal Surgery for 2-Year-Old Boy with Bilateral Cystine Kidney Stones Over 2 cm. J Endourol Case Rep. 2018 Jul 1;4(1):101-104. doi: 10.1089/cren.2018.0042. eCollection 2018. PubMed PMID: 29984316; PubMed Central PMCID: PMC6034396.

8: Wada F, Koga H, Akiba J, Niizeki T, Iwamoto H, Ikezono Y, Nakamura T, Abe M, Masuda A, Sakaue T, Tanaka T, Kakuma T, Yano H, Torimura T. High expression of CD44v9 and xCT in chemoresistant hepatocellular carcinoma: potential targets by sulfasalazine. Cancer Sci. 2018 Jul 7. doi: 10.1111/cas.13728. [Epub ahead of print] PubMed PMID: 29981246.

9: Suzuki S, Shino M, Fujikawa T, Itoh Y, Ueda E, Hashimoto T, Kuji T, Kobayashi N, Ohnishi T, Hirawa N, Tamura K, Toya Y. Plasma Cystine Levels and Cardiovascular and All-Cause Mortality in Hemodialysis Patients. Ther Apher Dial. 2018 Jul 2. doi: 10.1111/1744-9987.12669. [Epub ahead of print] PubMed PMID: 29968399.

10: Oliveira PVS, Laurindo FRM. Implications of plasma thiol redox in disease. Clin Sci (Lond). 2018 Jun 21;132(12):1257-1280. doi: 10.1042/CS20180157. Print 2018 Jun 29. Review. PubMed PMID: 29967247.

11: Zhao J, Yuan S, Gao B, Zhu S. Molecular diversity of fungal inhibitor cystine knot peptides evolved by domain repeat and fusion. FEMS Microbiol Lett. 2018 Aug 1;365(15). doi: 10.1093/femsle/fny158. PubMed PMID: 29961831.

12: Döven SS, Delibaş A, Taşkınlar H, Naycı A. The impact of surgical intervention on renal function in cystinuria. J Bras Nefrol. 2018 Jun 21. pii: S0101-28002018005017103. doi: 10.1590/2175-8239-jbn-2018-0034. [Epub ahead of print] Portuguese, English. PubMed PMID: 29958305.

13: Korshunov S, Imlay JA. Quantification of Hydrogen Sulfide and Cysteine Excreted by Bacterial Cells. Bio Protoc. 2018 May 20;8(10). pii: e2847. doi: 10.21769/BioProtoc.2847. PubMed PMID: 29955619; PubMed Central PMCID: PMC6017991.

14: Ruiu R, Rolih V, Bolli E, Barutello G, Riccardo F, Quaglino E, Merighi IF, Pericle F, Donofrio G, Cavallo F, Conti L. Fighting breast cancer stem cells through the immune-targeting of the xCT cystine-glutamate antiporter. Cancer Immunol Immunother. 2018 Jun 15. doi: 10.1007/s00262-018-2185-1. [Epub ahead of print] Review. PubMed PMID: 29947961.

15: Guo H, Li F, Xu W, Chen J, Hou Y, Wang C, Ding J, Chen X. Mucoadhesive Cationic Polypeptide Nanogel with Enhanced Penetration for Efficient Intravesical Chemotherapy of Bladder Cancer. Adv Sci (Weinh). 2018 Mar 27;5(6):1800004. doi: 10.1002/advs.201800004. eCollection 2018 Jun. PubMed PMID: 29938183; PubMed Central PMCID: PMC6010003.

16: Liu K, Ren X, Sun J, Zou Q, Yan X. Primitive Photosynthetic Architectures Based on Self-Organization and Chemical Evolution of Amino Acids and Metal Ions. Adv Sci (Weinh). 2018 Mar 9;5(6):1701001. doi: 10.1002/advs.201701001. eCollection 2018 Jun. PubMed PMID: 29938179; PubMed Central PMCID: PMC6010005.

17: Wu CY, Tsai YL, Hsieh CP, Wang TC, Chan MH, Chen HH. Attenuation of toluene-induced brain stimulation reward enhancement and behavioral disturbances by N-acetylcysteine in mice. Toxicology. 2018 Jun 21;408:39-45. doi: 10.1016/j.tox.2018.06.011. [Epub ahead of print] PubMed PMID: 29935984.

18: Yang N, Mu L, Zhao B, Wang M, Hu S, Zhao B, Chen Y, Wu X. RNAi-mediated SLC7A11 knockdown inhibits melanogenesis-related genes expression in rabbit skin fibroblasts. J Genet. 2018 Jun;97(2):463-468. PubMed PMID: 29932066.

19: Kim EH, Shin D, Lee J, Jung AR, Roh JL. CISD2 inhibition overcomes resistance to sulfasalazine-induced ferroptotic cell death in head and neck cancer. Cancer Lett. 2018 Sep 28;432:180-190. doi: 10.1016/j.canlet.2018.06.018. Epub 2018 Jun 18. PubMed PMID: 29928961.

20: Nishizawa S, Araki H, Ishikawa Y, Kitazawa S, Hata A, Soga T, Hara T. Low tumor glutathione level as a sensitivity marker for glutamate-cysteine ligase inhibitors. Oncol Lett. 2018 Jun;15(6):8735-8743. doi: 10.3892/ol.2018.8447. Epub 2018 Apr 10. PubMed PMID: 29928324; PubMed Central PMCID: PMC6004701.